molecular formula C21H19N3O4S B2392986 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 420096-77-1

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2392986
CAS No.: 420096-77-1
M. Wt: 409.46
InChI Key: LOUBKRDKNNERCO-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring, a chromene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups, along with the thiophene and chromene rings, allow the compound to bind to enzymes, receptors, or other proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with thiophene or chromene rings. Examples include:

Uniqueness

What sets N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-4-24(5-2)20(26)17-12(3)15(11-22)19(29-17)23-18(25)14-10-13-8-6-7-9-16(13)28-21(14)27/h6-10H,4-5H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBKRDKNNERCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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